3,6-二氯-4-硝基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

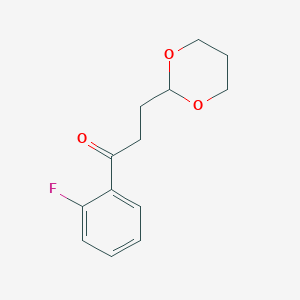

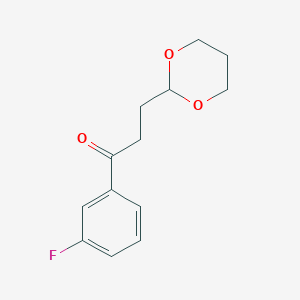

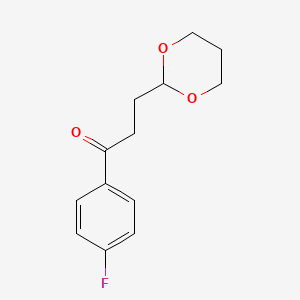

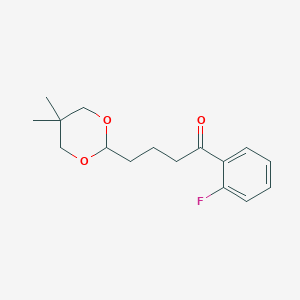

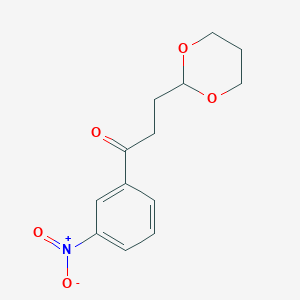

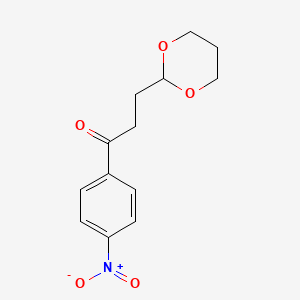

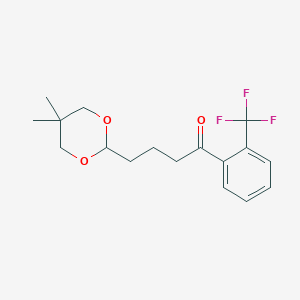

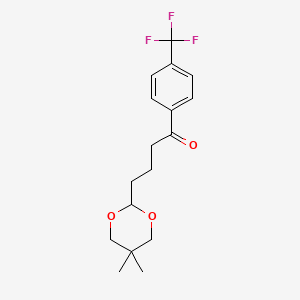

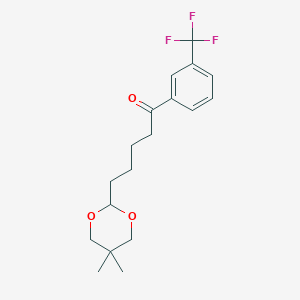

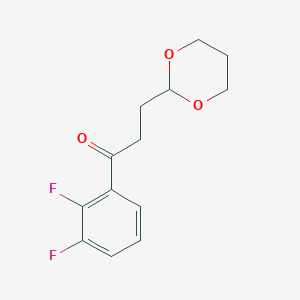

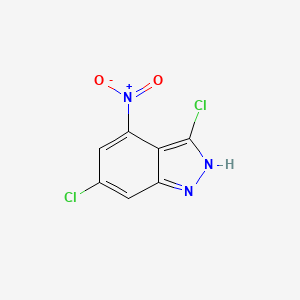

3,6-Dichloro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3Cl2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their diverse biological activities . An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives involves 1,3-dipolar cycloaddition on dipolarophile compounds . The synthesis of 3,6-Dichloro-4-nitro-1H-indazole specifically is not detailed in the available literature.Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The exact molecular structure of 3,6-Dichloro-4-nitro-1H-indazole is not provided in the available literature.科学研究应用

Synthesis of Heterocyclic Compounds

3,6-Dichloro-4-nitro-1H-indazole: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The indazole nucleus is a common motif in several pharmacologically active molecules . Researchers have developed various synthetic strategies for indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . These methods are essential for creating compounds with potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Anticancer Agents

Indazole derivatives, including those derived from 3,6-Dichloro-4-nitro-1H-indazole , have been explored as anticancer agents. They can act as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which are implicated in the pathogenesis of various cancers . The ability to inhibit these enzymes makes indazole derivatives promising candidates for cancer therapy.

Respiratory Disease Treatment

The indazole scaffold is also being investigated for its application in treating respiratory diseases. Compounds derived from 3,6-Dichloro-4-nitro-1H-indazole may serve as selective inhibitors for specific kinases involved in respiratory pathologies, offering a targeted approach to treatment .

Antimicrobial and Antifungal Applications

Indazole-based compounds exhibit significant antimicrobial and antifungal activities. The structural modifications of 3,6-Dichloro-4-nitro-1H-indazole can lead to the development of new drugs that combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease control .

Cardiovascular Therapeutics

The indazole ring system is a key feature in several cardiovascular drugs. Derivatives of 3,6-Dichloro-4-nitro-1H-indazole could be used to develop new antihypertensive medications or agents that modulate cardiovascular functions .

Neuroprotective Agents

Research has indicated that indazole derivatives can have neuroprotective effects. Modifying 3,6-Dichloro-4-nitro-1H-indazole could yield compounds that protect neuronal cells against damage, which is beneficial in the treatment of neurodegenerative diseases .

Anti-Inflammatory and Analgesic Drugs

The indazole nucleus is integral to the development of anti-inflammatory and analgesic drugs. By leveraging the chemical structure of 3,6-Dichloro-4-nitro-1H-indazole , researchers can synthesize new compounds that may offer improved efficacy and reduced side effects for treating pain and inflammation .

Agricultural Chemicals

Indazole derivatives are not limited to pharmaceutical applications; they also have potential uses in agriculture. For instance, 3,6-Dichloro-4-nitro-1H-indazole could be a starting point for creating pesticides or herbicides with novel modes of action, contributing to more effective crop protection strategies .

作用机制

The mechanism of action of indazole derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . The specific mechanism of action of 3,6-Dichloro-4-nitro-1H-indazole is not detailed in the available literature.

安全和危害

While specific safety and hazard information for 3,6-Dichloro-4-nitro-1H-indazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

3,6-dichloro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKZNOAASZIJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646519 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-4-nitro-1H-indazole | |

CAS RN |

885522-69-0 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。